molecular formula C12H14N4O4S B6581649 N-(4-{[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]sulfamoyl}phenyl)acetamide CAS No. 1206997-21-8

N-(4-{[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]sulfamoyl}phenyl)acetamide

Cat. No. B6581649
CAS RN: 1206997-21-8
M. Wt: 310.33 g/mol
InChI Key: QSOGNSNWVPNENY-UHFFFAOYSA-N
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Description

“N-(4-{[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]sulfamoyl}phenyl)acetamide” is a compound that contains a 1,2,4-oxadiazole moiety . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .


Synthesis Analysis

The synthesis of nitrogen- and oxygen-containing scaffolds has gained momentum due to their versatility in the arsenal of drug discovery . Oxadiazoles, being five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms constitute four regioisomeric structures such as 1,2,3-oxadiazole, 1,2,5-oxadiazole, 1,2,4-oxadiazole and 1,3,4-oxadiazole .


Molecular Structure Analysis

Oxadiazoles are organic compounds that possess a five-membered heterocyclic ring system. The ring system consists of two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .


Chemical Reactions Analysis

Depending on the electron-withdrawing and donating substituents in the 3 and 4 positions of 1,2,5-oxadiazole, a wide range of compounds has been designed, synthesized, and subjected to various applications, including pharmaceuticals and energetic materials .

Scientific Research Applications

N-MOP has many applications in scientific research, including studies of drug action and metabolism, as well as in laboratory experiments that require the inhibition of enzymes. It has been used as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. It has also been used in studies of the metabolism of drugs, such as the anti-cancer drug doxorubicin. Additionally, it has been used in studies of the metabolism of other compounds, such as fatty acids and steroids.

Advantages and Limitations for Lab Experiments

N-MOP has several advantages for laboratory experiments. It is a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), and it is relatively easy to synthesize. Additionally, it is relatively stable and non-toxic, making it safe to use in laboratory experiments. However, it is not very soluble in water, which can limit its use in certain experiments.

Future Directions

N-MOP has a wide range of potential applications in scientific research. It could be used in studies of the metabolism of drugs, such as doxorubicin, as well as in studies of the metabolism of other compounds, such as fatty acids and steroids. Additionally, it could be used in studies of the effects of inflammation and pain, as well as in studies of the effects of certain drugs, such as doxorubicin. Furthermore, it could be used in combination with other drugs to reduce the risk of certain cancers, such as colon cancer. Finally, it could be used in laboratory experiments to study the effects of enzyme inhibitors.

Synthesis Methods

N-MOP can be synthesized from an acylation reaction between an aniline derivative and an N-methyl-1,2,4-oxadiazole-5-sulfamoyl chloride. This reaction takes place in the presence of a base, such as triethylamine, and a catalyst, such as p-toluenesulfonic acid. The reaction is carried out at room temperature and yields N-MOP with an overall yield of around 70%.

properties

IUPAC Name

N-[4-[(3-methyl-1,2,4-oxadiazol-5-yl)methylsulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O4S/c1-8-14-12(20-16-8)7-13-21(18,19)11-5-3-10(4-6-11)15-9(2)17/h3-6,13H,7H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSOGNSNWVPNENY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CNS(=O)(=O)C2=CC=C(C=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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